molecular formula C11H6BrN3O2S B1508391 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole-2-carboxylic acid

4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole-2-carboxylic acid

Cat. No. B1508391
M. Wt: 324.16 g/mol
InChI Key: FEWFCXZYRLUZPT-UHFFFAOYSA-N
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Patent
US07951802B2

Procedure details

To a stirred solution of ethyl 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole-2-carboxylate hydrobromide (XXIII-a) (4.03 g, 9.30 mmol) in water:THF 1:1 (50 mL) was added LiOH·H2O (900 mg, 21.45 mmol) portionwise over 30 min. After stirring for 3 h, the reaction mixture was filtered to afford a yellow solid (2.49 g). The filtrate was then concentration to ˜20 mL by evaporation, and filtered again to afford a further 820 mg of yellow solid. The solids were combined to afford (XXIII-b) (3.31g, crude yield >100%). 1H NMR (400 MHz, D-6 DMSO) δ 7.76 (s, 1H), 8.03 (s, 1H), 7.73-7.78 (m, 3H), 8.32 (d, J=2.3 Hz, 1H), 8.74 (d, J=2.3 Hz, 1H), 12.09 (br s, 1H).
Name
ethyl 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole-2-carboxylate hydrobromide
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
LiOH·H2O
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[Br:2][C:3]1[CH:4]=[C:5]2[C:11]([C:12]3[N:13]=[C:14]([C:17]([O:19]CC)=[O:18])[S:15][CH:16]=3)=[CH:10][NH:9][C:6]2=[N:7][CH:8]=1.O[Li].O>O.C1COCC1>[Br:2][C:3]1[CH:4]=[C:5]2[C:11]([C:12]3[N:13]=[C:14]([C:17]([OH:19])=[O:18])[S:15][CH:16]=3)=[CH:10][NH:9][C:6]2=[N:7][CH:8]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
ethyl 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole-2-carboxylate hydrobromide
Quantity
4.03 g
Type
reactant
Smiles
Br.BrC=1C=C2C(=NC1)NC=C2C=2N=C(SC2)C(=O)OCC
Name
LiOH·H2O
Quantity
900 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
50 mL
Type
solvent
Smiles
O.C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NC=C2C=2N=C(SC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.49 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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